molecular formula C20H17FN6O2 B2429174 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-methyl-N-phenylacetamide CAS No. 1251631-70-5

2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-methyl-N-phenylacetamide

Cat. No.: B2429174
CAS No.: 1251631-70-5
M. Wt: 392.394
InChI Key: DREWAVAYBQNIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyrimidine core fused with a phenylacetamide moiety. The presence of a fluoroanilino group further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2/c1-25(16-5-3-2-4-6-16)18(28)13-27-20(29)26-12-11-17(23-19(26)24-27)22-15-9-7-14(21)8-10-15/h2-12H,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREWAVAYBQNIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C(=O)N3C=CC(=NC3=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Ring Formation

The triazolo[4,3-a]pyrimidine scaffold is optimally constructed via [3+2] cycloaddition between 3-amino-1,2,4-triazoles and α,β-unsaturated carbonyl compounds. As demonstrated in PMC6268426, ethanol-mediated condensation under basic conditions achieves 78-92% yields:

Reaction Conditions

Component Equivalent Role
3-Amino-1,2,4-triazole 1.0 Azole precursor
Ethyl propiolate 1.2 Acetylenic partner
NaOH 0.2 Base catalyst
Ethanol 10 vol Solvent
Temperature 80°C Reflux

This method avoids protective group strategies required in alternative routes from CN114805367A, which employs Boc-protected intermediates.

Oxidative Cyclization Approaches

US20120225904A1 discloses oxidative ring closure using hypervalent iodine reagents (e.g., PhI(OAc)2), achieving 89% conversion efficiency for analogous structures. Critical parameters include:

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C → rt gradient
  • Oxidant: 1.5 eq. iodobenzene diacetate
  • Reaction time: 12 h

Regioselective Introduction of 4-Fluorophenylamino Group

Direct Amination of Halogenated Intermediates

WO2014023681 details halogen displacement at C7 using 4-fluoroaniline under Buchwald-Hartwig conditions:

Optimized Protocol

Pd2(dba)3 (2 mol%)  
Xantphos (4 mol%)  
Cs2CO3 (3 eq)  
Toluene, 110°C, 24 h  

This achieves 83% yield with <5% bis-amination byproducts.

Reductive Amination Strategy

PMC7221908 demonstrates nitro group reduction followed by coupling:

  • Nitration at C7 using fuming HNO3/H2SO4 (0°C, 2 h)
  • Hydrogenation (H2, 50 psi, 10% Pd/C, EtOH)
  • Schiff base formation with 4-fluorobenzaldehyde
  • Sodium cyanoborohydride reduction

Though step-intensive, this 4-step sequence provides 76% overall yield with exceptional regiocontrol.

N-Methyl-N-Phenylacetamide Side Chain Installation

Alkylation of Secondary Amines

PMC4491109 methodology adapts well for this moiety:

Stepwise Procedure

  • Synthesis of 2-chloro-N-methyl-N-phenylacetamide:
    • Chloroacetyl chloride (1.1 eq) added to N-methylaniline (1.0 eq) in DCM
    • 0°C → rt, 12 h, 94% yield
  • Nucleophilic displacement on triazolopyrimidine:
    • K2CO3 (3 eq), DMF, 80°C, 8 h
    • 81% coupling efficiency

Mitsunobu Reaction for Challenging Substrates

For sterically hindered intermediates, CN114805367A employs:

DIAD (1.5 eq)  
PPh3 (1.5 eq)  
THF, 0°C → reflux  

This achieves 68% yield versus 42% via SN2 pathways.

Critical Process Parameters and Optimization Data

Table 1. Comparative Analysis of Key Synthetic Steps

Step Method Yield (%) Purity (HPLC) Key Advantage
Core formation Condensation 92 98.5 No protecting groups
Core formation Oxidative 89 99.1 Mild conditions
C7 Amination Buchwald 83 97.8 Direct coupling
C7 Amination Reductive 76 98.2 Regiochemical control
Side-chain coupling Alkylation 81 96.7 Scalable
Side-chain coupling Mitsunobu 68 95.4 Handles steric hindrance

Table 2. Solvent Screening for Final Coupling Step

Solvent Temp (°C) Time (h) Yield (%) Impurity Profile
DMF 80 8 81 <2% dehalogenation
DMSO 90 6 77 5% oxidation byproducts
THF 65 12 69 8% dimerization
AcCN 70 10 73 3% N-demethylation

Industrial-Scale Considerations

WO2014023681 provides critical insights for manufacturing:

  • Cost Analysis : Condensation route reduces raw material costs by 37% vs oxidative methods
  • Environmental Impact : E-factor reduced to 18.7 via ethanol recycling
  • Safety : Exothermic amination steps require jacketed reactors with <5°C/min heating rates

Chemical Reactions Analysis

Method 1: Direct Substitution

  • Conditions :

    • Reagents : 4-fluoroaniline, coupling agents (e.g., EDC, HOBt).

    • Solvent : DMF or dichloromethane.

    • Temperature : Room temperature to reflux.

    • Mechanism : Substitution of a halogen (e.g., chlorine) at position 7 with 4-fluoroaniline .

Method 2: Amide Coupling

  • Conditions :

    • Reagents : 4-fluoroaniline, carbodiimides (e.g., DCC), or activated esters.

    • Solvent : THF or dichloromethane.

    • Temperature : 0°C to room temperature.

    • Mechanism : Formation of an amide bond between the core’s amino group and 4-fluoroaniline .

Coupling Reactions: Acetamide Moiety Formation

The N-methyl-N-phenylacetamide group is introduced via amide coupling :

Reagents and Conditions

  • Reagents :

    • Acetyl chloride or activated esters (e.g., N-hydroxysuccinimide esters).

    • Coupling agents (e.g., HATU, EDCl).

    • Bases (e.g., triethylamine, DMAP).

  • Solvent : DMF or dichloromethane.

  • Temperature : Room temperature to 80°C.

Mechanism

The acetamide group is coupled to the triazolo-pyrimidine core through nucleophilic attack of the amine group on the carbonyl carbon of the acetylating agent .

Key Reaction Parameters and Challenges

Aspect Details
Reactivity The triazolo-pyrimidine core is prone to hydrolysis under acidic conditions .
Selectivity Steric hindrance around the core may necessitate controlled reaction temperatures .
Yield Factors Use of excess reagents (e.g., 4-fluoroaniline) improves substitution efficiency .

Structural Confirmation and Stability

  • Spectroscopic Analysis :

    • NMR : Confirms proton environments, including the acetamide and aryl regions.

    • IR : Identifies carbonyl (amide) and amine stretching frequencies.

  • Stability :

    • The compound is stable under dry conditions but may degrade in acidic or basic media due to the amide bond .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a triazolo-pyrimidine core exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit cancer cell proliferation by interfering with critical signaling pathways involved in tumor growth. The specific compound under discussion has been noted for its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against several pathogenic bacteria and fungi. In vitro studies reveal that it possesses moderate to strong inhibitory effects on bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism of action likely involves enzyme inhibition or disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Preliminary investigations suggest that the compound may exhibit anti-inflammatory properties. It potentially modulates inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This could make it a candidate for treating inflammatory diseases .

Study 1: Anticancer Screening

A study published in the Journal of Medicinal Chemistry highlights the synthesis and screening of various triazole derivatives for anticancer activity. The results indicated that the compound significantly reduced cell viability in MCF-7 cells compared to controls, suggesting its potential as an anticancer agent .

Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activities, derivatives similar to the discussed compound were screened against a panel of bacteria. The findings revealed that certain derivatives exhibited comparable or superior activity to standard antibiotics like streptomycin .

Study 3: Mechanistic Insights

Research published in ACS Omega explored the mechanisms by which triazole derivatives exert their biological effects. The study found that these compounds often act as enzyme inhibitors in metabolic pathways critical for cell survival and proliferation, providing insights into their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclic GMP-AMP synthase by binding to its active site, thereby preventing the synthesis of cyclic GMP-AMP . This inhibition can lead to alterations in cellular signaling pathways, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-methyl-N-phenylacetamide stands out due to its specific structural features, such as the fluoroanilino group, which enhances its chemical reactivity and biological activity. Its ability to inhibit cyclic GMP-AMP synthase makes it a unique candidate for further research in the field of enzyme inhibition and cancer therapy .

Biological Activity

The compound 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-methyl-N-phenylacetamide , also known as P573-6696, belongs to a class of triazolo-pyrimidines that exhibit significant biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H19FN6O2
  • IUPAC Name : this compound
  • CAS Number : 1251698-68-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in cellular signaling pathways. The presence of the triazolo-pyrimidine core facilitates binding to these targets, influencing biological responses such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that compounds with a triazolo-pyrimidine structure exhibit moderate to high antimicrobial activities against a range of bacteria and fungi. For instance:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

In vitro studies have demonstrated that modifications in the side chains can significantly affect the antimicrobial potency of these compounds. For example, certain analogues have been found to be up to 16 times more potent than standard antibiotics like ampicillin against resistant strains .

Antiplatelet Activity

The compound has also been studied for its potential antiplatelet effects. Analogues derived from ticagrelor have shown promising results in inhibiting platelet aggregation. The structural modifications at the 7-position of the triazolo-pyrimidine ring are crucial for maintaining this activity .

Study 1: Antimicrobial Efficacy

A study conducted on various triazolo-pyrimidine derivatives indicated that the compound exhibited significant antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that the presence of the 4-fluorophenyl group was critical for enhancing the antibacterial efficacy .

Study 2: Antiplatelet Mechanism

In another investigation focusing on antiplatelet activity, it was observed that certain modifications in the compound's structure led to varying degrees of inhibition in platelet aggregation. The results suggested distinct mechanisms for antiplatelet versus antibacterial actions, indicating that these activities are not necessarily linked .

Summary of Biological Activities

Activity TypeTarget Organisms/EffectsObservations/Notes
AntimicrobialS. aureus, E. coli, P. aeruginosaModerate to high efficacy; effective against resistant strains .
AntiplateletPlatelet aggregationSignificant inhibition observed; structure-dependent activity .

Q & A

Q. Q1: What are the key synthetic challenges in preparing 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-methyl-N-phenylacetamide, and how can they be addressed methodologically?

A: The synthesis involves multi-step reactions, including cyclization of triazolopyrimidine cores and functionalization with fluorophenyl and acetamide groups. Key challenges include low yields during cyclization (e.g., 11–56% yields in analogous triazolopyrimidine syntheses ). To optimize:

  • Use microwave-assisted synthesis to enhance reaction efficiency.
  • Employ high-purity starting materials (e.g., 4-fluoroaniline derivatives) to minimize side reactions.
  • Monitor intermediates via LC-MS for real-time reaction tracking.

Q. Q2: What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be validated?

A: Nuclear Magnetic Resonance (NMR) and X-ray crystallography (XRD) are critical. For NMR:

  • Assign peaks using 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals in the triazolopyrimidine core .
  • Compare chemical shifts with structurally similar compounds (e.g., triazolopyrimidine derivatives with fluorophenyl substituents ).
    For XRD, use single-crystal analysis to confirm regiochemistry of the triazole ring and acetamide orientation .

Mechanism and Biological Activity

Q. Q3: How can the mechanism of action of this compound be investigated, given its structural similarity to kinase inhibitors?

A: Focus on enzyme inhibition assays targeting kinases (e.g., dihydroorotate dehydrogenase, DHODH) due to the triazolopyrimidine scaffold’s known role in disrupting nucleotide synthesis . Methodological steps:

  • Perform competitive binding assays with labeled ATP analogs.
  • Use molecular docking simulations (e.g., AutoDock Vina) to predict binding interactions with DHODH’s active site.
  • Validate with IC50 determination in Plasmodium falciparum cultures if targeting antiparasitic activity .

Q. Q4: What in vitro models are suitable for evaluating its pharmacokinetic properties?

A: Use hepatocyte microsomes for metabolic stability studies and Caco-2 cell monolayers for permeability assays. Key considerations:

  • Monitor demethylation of the N-methyl group (common metabolic pathway for acetamide derivatives ).
  • Apply LC-MS/MS to quantify parent compound and metabolites.

Advanced Experimental Design

Q. Q5: How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

A: Apply DoE to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). Example workflow:

  • Use a fractional factorial design to screen variables affecting cyclization (e.g., reaction time, base strength).
  • Optimize using response surface methodology (RSM) to maximize yield. Reference flow-chemistry approaches for scalability .

Q. Q6: How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

A: Potential discrepancies may arise from poor bioavailability or off-target effects. Mitigation strategies:

  • Conduct plasma protein binding assays to assess free drug concentration.
  • Use CRISPR-engineered cell lines to isolate target-specific effects.
  • Validate with pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models.

Data Analysis and Structure-Activity Relationships (SAR)

Q. Q7: What computational tools can predict SAR for derivatives of this compound?

A: Leverage QSAR models and molecular dynamics simulations:

  • Train QSAR models using datasets of triazolopyrimidine derivatives with known IC50 values .
  • Perform free-energy perturbation (FEP) calculations to evaluate substituent effects (e.g., fluorophenyl vs. chlorophenyl groups ).

Q. Q8: How can NMR spectral inconsistencies caused by tautomerism in the triazolopyrimidine core be addressed?

A: Tautomeric equilibria (e.g., keto-enol forms) complicate NMR interpretation. Solutions include:

  • Conduct variable-temperature NMR (VT-NMR) to slow tautomer interconversion.
  • Use deuterated solvents (e.g., DMSO-d6) to stabilize specific tautomers .

Validation and Reproducibility

Q. Q9: What steps ensure reproducibility in synthesizing this compound across laboratories?

A: Standardize protocols with:

  • Detailed reaction logs (e.g., exact stoichiometry, purification gradients).
  • Cross-lab validation using shared reference samples (e.g., NMR spectra ).
  • Publish synthetic procedures in peer-reviewed repositories (e.g., PubChem ).

Q. Q10: How can researchers validate target engagement in complex biological systems?

A: Use chemical proteomics:

  • Immobilize the compound on resin for pull-down assays to identify binding proteins.
  • Apply CETSA (Cellular Thermal Shift Assay) to confirm target engagement in live cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.